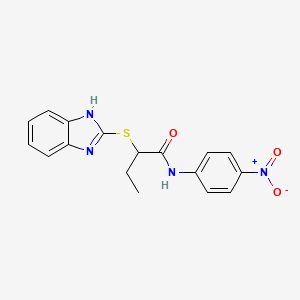
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a nitrophenyl butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide under acidic conditions. The resulting benzimidazole is then reacted with a suitable alkylating agent to introduce the sulfanyl group.
The next step involves the synthesis of the nitrophenyl butanamide moiety. This can be achieved by nitration of butanamide followed by coupling with the benzimidazole derivative under basic conditions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated benzimidazole derivatives.
科学研究应用
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The nitrophenyl group may enhance binding affinity through π-π interactions or hydrogen bonding. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-METHOXYPHENYL)BUTANAMIDE: Similar structure but with a methoxy group instead of a nitro group.
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-CHLOROPHENYL)BUTANAMIDE: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its potential as a therapeutic agent or a precursor for further chemical modifications.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-15(25-17-19-13-5-3-4-6-14(13)20-17)16(22)18-11-7-9-12(10-8-11)21(23)24/h3-10,15H,2H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCSUCUGKWCXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5243851.png)
![4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B5243862.png)
![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B5243875.png)
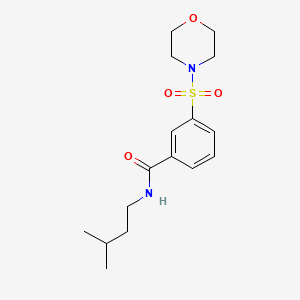
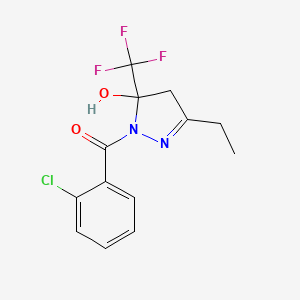
![6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5243895.png)
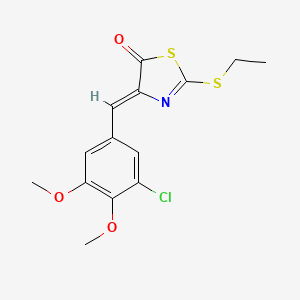
![Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B5243900.png)
![N-[3-(morpholin-4-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5243916.png)
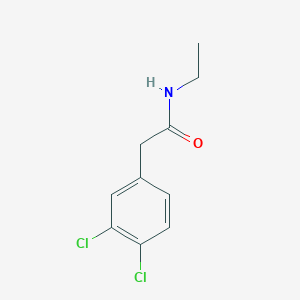
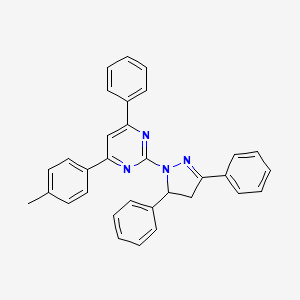
![N-(2,5-dimethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5243942.png)
![2-[(4-chlorobenzyl)thio]-5-(diphenylmethyl)-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5243950.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2,3-dichlorophenyl)benzenesulfonamide](/img/structure/B5243964.png)
